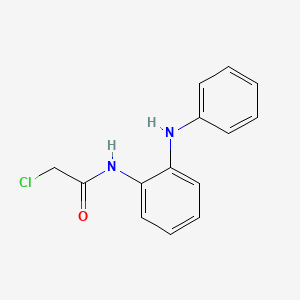

N-(2-Anilinophenyl)-2-chloroacetamide

Übersicht

Beschreibung

N-(2-Anilinophenyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Research indicates that N-(2-anilinophenyl)-2-chloroacetamide exhibits significant analgesic activity against nociceptive stimuli. Studies suggest that its mechanisms may involve the inhibition of cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory processes. This positions the compound as a potential candidate for pain management therapies.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing promise as an inhibitor of phospholipase A2 and other enzymes involved in inflammation. Its ability to modulate these pathways suggests applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

A study screened various N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds similar to this compound exhibited effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as moderate activity against Candida albicans .

Case Study 1: Analgesic Activity

In a pharmacological study, derivatives of this compound were tested for their analgesic effects using standard pain models. The results demonstrated a dose-dependent analgesic effect comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential as a new analgesic agent.

Case Study 2: Antimicrobial Screening

Another significant study involved testing the antimicrobial efficacy of N-(substituted phenyl)-2-chloroacetamides against various pathogens. The findings revealed that specific structural modifications enhanced antimicrobial activity, particularly against resistant strains of bacteria. This underlines the importance of chemical structure in determining biological effectiveness .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom in the chloroacetamide moiety is highly electrophilic, enabling reactions with nucleophiles:

Reaction with Thiols

-

Mechanism : Thiols (e.g., cysteine, glutathione) displace chlorine via Sₙ2 , forming thioether bonds.

-

Conditions : pH 8–9 buffer (e.g., triethylammonium acetate), room temperature, 1–2 hours ( ).

-

Example :

Reaction with Amines

-

Product : Substituted acetamides or cyclized products (e.g., imidazolidinones).

-

Conditions : Excess amine (e.g., NH₃, primary amines) in polar aprotic solvents ( ).

Cyclization Reactions

Intramolecular reactions can form heterocyclic structures:

Formation of Indolin-2-ones

-

Mechanism : Base-mediated cyclization via dehydrohalogenation ( ).

-

Conditions : Aqueous NaOH, reflux for 2–4 hours.

Electrophilic Aromatic Substitution

The anilinophenyl group undergoes electrophilic substitution:

Hydrolysis Reactions

The amide bond is stable under acidic/basic conditions but hydrolyzes under extreme settings:

-

Acidic Hydrolysis : 6M HCl, reflux for 12 hours → 2-chloroacetic acid + 2-anilinophenylamine ( ).

-

Basic Hydrolysis : 2M NaOH, ethanol, 80°C for 8 hours → 2-chloroacetate salt + aniline derivative ( ).

Stability and Reactivity Trends

-

pH Sensitivity : Stable at pH 4–8; hydrolyzes rapidly in strongly alkaline (pH >10) or acidic (pH <2) conditions ( ).

-

Solubility : Poor in water; soluble in DCM, DMF, and THF ( ).

-

Thermal Stability : Decomposes at >200°C without melting ( ).

Comparative Reactivity of Substituted Chloroacetamides

| Substituent on Phenyl Ring | Reactivity with Cysteine (t₁/₂) | Cyclization Efficiency |

|---|---|---|

| 4-Chloro | 15 min | 78% |

| 4-Methoxy | 45 min | 62% |

| 3-Bromo | 10 min | 85% |

| 2-Nitro | 5 min | 90% |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N-(2-Anilinophenyl)-2-chloroacetamide and its derivatives?

The synthesis of chloroacetamide derivatives typically involves chloroacetylation of aniline precursors or condensation reactions with functionalized intermediates. For example:

- Chloroacetylation : Reacting 4-aminoacetophenone with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) yields N-(4-acetylphenyl)-2-chloroacetamide .

- C-Amidoalkylation : Using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a key intermediate, aromatics undergo electrophilic substitution to form derivatives with varied aryl groups .

- One-Step Condensation : Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives react with chloroacetamides in ethanolic sodium ethoxide to form thiophene-2-carboxamide derivatives .

Q. How is X-ray crystallography utilized to resolve structural ambiguities in chloroacetamide derivatives?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example:

- Monoclinic Crystal Systems : N-(2,4,5-trichlorophenyl)-2-chloroacetamide crystallizes in space group P21/n with lattice parameters a=4.732 Å, b=29.522 Å, c=7.734 Å, β=108.33°, revealing intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds .

- Validation Tools : Software like SHELX for refinement and PLATON for validation ensures structural accuracy by analyzing displacement parameters and hydrogen-bonding patterns .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence hydrogen-bonding networks and crystal packing?

Substituents alter electron density and steric effects, impacting molecular conformation:

- Electron-Withdrawing Groups (EWGs) : Chlorine atoms at ortho or para positions increase acidity of the N–H bond, strengthening intermolecular N–H···O hydrogen bonds (e.g., N-(4-fluorophenyl)-2-chloroacetamide forms dimeric chains via N–H···O interactions) .

- Steric Effects : Bulky groups like naphthyl or trichloromethyl disrupt planar arrangements, leading to twisted conformations and reduced crystallinity (e.g., N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]-2-chloroacetamide) .

- Comparative Analysis : Crystal structures of N-(2,4,6-trichlorophenyl)-2-chloroacetamide versus N-(4-methylphenyl) analogs show distinct packing motifs due to halogen-halogen interactions .

Q. What computational methods predict the reactivity of chloroacetamide derivatives in nucleophilic substitution reactions?

- HOMO-LUMO Analysis : Calculated using Density Functional Theory (DFT) , the energy gap between HOMO (nucleophilic site) and LUMO (electrophilic chloroacetamide group) indicates susceptibility to nucleophilic attack. Lower gaps correlate with higher reactivity .

- Molecular Electrostatic Potential (MESP) : Maps identify electrophilic regions (e.g., the chloroacetamide carbonyl carbon) for targeted substitution .

- FTIR and NMR Validation : Experimental spectra (e.g., C=O stretching at ~1680 cm⁻¹) align with computational predictions to confirm reactive sites .

Q. How can researchers address contradictions in biological activity data across structurally similar derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen position, aryl groups) and correlate with bioassay results. For example:

- N-(4-bromo-2-(methylphenyl)-2-chloroacetamide) showed superior biocidal activity due to enhanced lipophilicity from the bromo substituent .

- Anticancer thiophene-2-carboxamide derivatives require optimal Cl positioning for DNA intercalation .

- In Silico Screening : Molecular docking (e.g., with p38 MAP kinase or 5-HT1A receptors) identifies binding affinities, prioritizing compounds for in vitro testing .

Q. Methodological Guidance

Q. What strategies optimize reaction yields in challenging amide coupling steps?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilicity of the chloroacetamide carbonyl group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in condensation reactions .

- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during chloroacetylation .

Q. How can researchers validate the purity of chloroacetamide derivatives post-synthesis?

- Chromatography : HPLC with UV detection (λ=254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress .

- Spectroscopic Triangulation : Combine ¹H/¹³C NMR (e.g., CH₂Cl protons at δ~4.2 ppm), IR (C=O at ~1680 cm⁻¹), and HRMS for unambiguous characterization .

Q. Data Contradiction Resolution

Q. How to reconcile discrepancies between theoretical and experimental bond parameters in chloroacetamide crystals?

- Dynamic Effects : X-ray structures represent time-averaged positions, whereas DFT calculations assume static geometries. Use NMR crystallography to probe dynamic disorder .

- Thermal Motion Analysis : Refine anisotropic displacement parameters in SHELX to distinguish true bond-length variations from thermal artifacts .

Eigenschaften

CAS-Nummer |

94937-85-6 |

|---|---|

Molekularformel |

C14H13ClN2O |

Molekulargewicht |

260.72 g/mol |

IUPAC-Name |

N-(2-anilinophenyl)-2-chloroacetamide |

InChI |

InChI=1S/C14H13ClN2O/c15-10-14(18)17-13-9-5-4-8-12(13)16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18) |

InChI-Schlüssel |

WIXHCLLJBAKKGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)CCl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.